Phytochelatin 4

Cadmium detoxification Isothermal titration calorimetry Metal-peptide thermodynamics

Phytochelatin 4 (PC4) delivers maximal per-molecule Cd²⁺ affinity (log K ~7.5) among phytochelatins, with defined 1:1 stoichiometry—eliminating the complex speciation that confounds PC2-based assays. Essential for calibrating LC-MS/MS phytochelatin quantification in plant stress studies, PC4 specifically tracks sub-acute cadmium exposure distinct from PC3. As a structurally homogeneous metal-thiolate model with reproducible LMCT bands, it outperforms heterogeneous metallothioneins for sensor immobilization and chelator benchmarking.

Molecular Formula C34H53N9O18S4
Molecular Weight 1004.1 g/mol
CAS No. 99465-98-2
Cat. No. B12425869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhytochelatin 4
CAS99465-98-2
Molecular FormulaC34H53N9O18S4
Molecular Weight1004.1 g/mol
Structural Identifiers
SMILESC(CC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(C(=O)O)N
InChIInChI=1S/C34H53N9O18S4/c35-14(31(54)55)1-5-22(44)38-19(11-63)28(51)41-16(33(58)59)3-7-24(46)40-21(13-65)30(53)43-17(34(60)61)4-8-25(47)39-20(12-64)29(52)42-15(32(56)57)2-6-23(45)37-18(10-62)27(50)36-9-26(48)49/h14-21,62-65H,1-13,35H2,(H,36,50)(H,37,45)(H,38,44)(H,39,47)(H,40,46)(H,41,51)(H,42,52)(H,43,53)(H,48,49)(H,54,55)(H,56,57)(H,58,59)(H,60,61)/t14-,15-,16-,17-,18-,19-,20-,21-/m0/s1
InChIKeyRXJVIYXWFHKGJE-QKSWPAOXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phytochelatin 4 (PC4) Procurement Guide: Chain-Length-Dependent Metal Chelation Properties for Research Applications


Phytochelatin 4 (PC4; CAS 99465-98-2), also designated as (γ-Glu-Cys)₄-Gly, is a thiol-rich nonapeptide belonging to the phytochelatin family of enzymatically synthesized metal-binding peptides. Its structure comprises four repeating γ-glutamylcysteine units capped with a C-terminal glycine, providing eight cysteine thiol groups per molecule for metal coordination [1]. Unlike metallothioneins, which are gene-encoded proteins, phytochelatins are synthesized post-translationally from glutathione by phytochelatin synthase in response to heavy metal stress, with PC2, PC3, and PC4 being the predominant species detected in marine phytoplankton and higher plants under cadmium exposure [2]. The chain-length-dependent variation in metal-binding capacity, complex stability, and coordination geometry directly dictates the functional specialization of each PCn oligomer, making precise molecular selection essential for reproducible experimental outcomes.

Phytochelatin 4 (PC4) vs. Other Phytochelatins: Why Chain Length Dictates Experimental Reproducibility


Generic substitution among phytochelatin oligomers (PC2, PC3, PC4, PC5, PC6) is scientifically unsound due to chain-length-dependent thermodynamics and stoichiometry that fundamentally alter metal-binding outcomes. Isothermal titration calorimetry studies across PC1–5 have established that Cd²⁺ binding affinity follows the sequence GSH < PC2 < PC3 ≤ PC4 ≤ PC5, with PC4 representing the inflection point at which maximum per-molecule affinity is essentially attained [1]. Crucially, PC2 forms both 1:1 and 2:1 peptide:metal complexes with Cd²⁺ (log K₁₁ ∼ 5.4–5.7), while PC4 predominantly forms a highly stable 1:1 complex (log K₁₁ ∼ 7.5) under identical aqueous conditions [2]. Furthermore, the metal-binding capacity—expressed as the number of Cd²⁺ ions bound per ligand molecule—increases progressively from PC2 through PC5, meaning that substituting a shorter-chain PC for PC4 will systematically underestimate metal chelation capacity in quantitative assays [1]. These thermodynamic distinctions are not subtle; they represent order-of-magnitude differences in binding constants that directly impact experimental sensitivity, detection limits, and the interpretation of metal detoxification kinetics.

Phytochelatin 4 (PC4) vs. PC2/PC3/PC5: Quantified Differential Performance in Metal Binding and Complex Stability


Phytochelatin 4 (PC4) vs. PC2/PC3/PC5: Cadmium (Cd²⁺) Binding Affinity and Complex Stoichiometry Comparison

Phytochelatin 4 exhibits a 1:1 peptide:Cd²⁺ complex with log K₁₁ ≈ 7.5, representing approximately a 100-fold enhancement in binding affinity compared with glutathione and a statistically significant increase relative to the shorter-chain PC2 (log K₁₁ ≈ 5.4–5.7) [1]. ITC analysis across the PC1–5 series demonstrates that PC4 essentially attains the affinity plateau achieved by PC5, making it the minimum chain length required to maximize Cd²⁺ binding strength per ligand molecule [2]. Additionally, PC4 forms polynuclear Cd²⁺ complexes under excess metal conditions, a capacity that PC2 lacks, enabling higher metal sequestration per peptide unit [3]. Unlike PC2 and PC3, which exhibit more heterogeneous complex speciation (e.g., CdL₂ and Cd₂L species dependent on metal:ligand ratio), PC4's binding profile is dominated by the exceptionally stable 1:1 Cd-PC4 complex [1].

Cadmium detoxification Isothermal titration calorimetry Metal-peptide thermodynamics

Phytochelatin 4 (PC4) Divalent Metal Ion Binding Selectivity Spectrum: Cd²⁺ > Cu²⁺ > Zn²⁺ > Pb²⁺ > Ni²⁺ > Co²⁺

Spectrophotometric titration of the phytochelatin analogue EC₄ (Glu-Cys)₄-Gly with six divalent metal ions revealed a clear binding affinity hierarchy: Cd²⁺ > Cu²⁺ > Zn²⁺ > Pb²⁺ > Ni²⁺ > Co²⁺, with stoichiometry confirmed as 1:1 (peptide:metal) for all metals tested [1]. UV-visible spectroscopic analysis further confirmed that four sulfur atoms from the cysteine residues participate in ligand-to-metal charge transfer (LMCT) for each divalent metal ion bound [1]. Circular dichroism spectroscopy demonstrated that metal coordination induces a consistent conformational change, driving the nonapeptide chain to fold into a turned conformation regardless of the specific metal bound [1]. This selectivity order is consistent with, but provides finer resolution than, the stability sequence reported for metal-phytochelatin complexes extracted from Phaeodactylum tricornutum, where Cu-PC > Pb-PC ≥ Cd-PC > Zn-PC [2].

Metal selectivity Spectrophotometric titration Bioremediation target prioritization

Phytochelatin 4 (PC4) vs. PC3: Differential Accumulation Kinetics and Chain-Length-Dependent Cd Stress Response in Marine Microalgae

In the marine dinoflagellate Lingulodinium polyedrum exposed to 18 μmol L⁻¹ Cd²⁺, intracellular PC3 synthesis initiated at approximately 2 hours post-exposure, whereas PC4 synthesis onset was delayed to 8 hours post-exposure, as quantified by LC-MS/MS with a detection limit of nmol g⁻¹ dry weight [1]. Notably, the PC4/PC3 ratio reached its maximum over 24-hour exposure, being 8- to 75-fold higher than that observed in other microalgae species [1]. In the angiospermic parasite Cuscuta reflexa, Cd exposure at low concentrations led to the synthesis of predominantly PC4, while at higher Cd concentrations PC3 became the major PC form synthesized, indicating a concentration-dependent shift in the predominant oligomer length produced [2]. This species-specific and concentration-dependent PC4:PC3 ratio underscores that PC4 is not simply a longer version of PC3 but represents a functionally distinct stress-response modality.

Cadmium stress response Marine ecotoxicology LC-MS/MS quantification

Phytochelatin 4 (PC4) vs. PC2/PC3/PC6: Pb²⁺ and Cd²⁺ Complexation Stoichiometry and Affinity Comparison by Microcalorimetry

Microcalorimetric and T-jump kinetic analysis of Pb²⁺ and Cd²⁺ complexation by PC2, PC4, and PC6 revealed that all three PCn interact with Pb²⁺ to form 1:1 and 2:1 metal:ligand complexes with similar affinity constants (log K₁₁Pb ≈ 4.6, log K₂₁Pb ≈ 11.4) that are independent of the number of thiols and are lower than those for Cd²⁺ complexation [1]. In contrast, Cd²⁺ complexation displays chain-length-dependent speciation: PC2 forms PC2-Cd, PC2-Cd₂, and (PC2)₃-Cd₂ complexes; PC4 forms PC4-Cd and PC4-Cd₂ complexes, with the 1:1 complex being the most stable (log K₁₁Cd ≈ 7.5); and PC6 forms PC6-Cd, (PC6)₂-Cd₃, and PC6-Cd₃ complexes [1]. The exothermic nature of complex formation and the induction of ligand-metal charge transfer bands in the UV absorption spectral range confirm coordination bond formation between the metal and the thiol groups of PC4 [1].

Lead complexation Microcalorimetry Heavy metal sensor development

Phytochelatin 4 (PC4) Application Scenarios: Evidence-Backed Research and Industrial Use Cases


Cadmium-Specific Biosensor Development Requiring Maximal Sensitivity per Ligand Unit

The demonstrated Cd²⁺ binding affinity of PC4 (log K₁₁Cd ≈ 7.5), which approaches the plateau achieved by longer-chain PCs while avoiding their increased synthetic complexity, positions PC4 as the optimal biorecognition element for electrochemical or optical biosensors targeting cadmium detection. The defined 1:1 stoichiometry of the Cd-PC4 complex and the substantial exothermic binding enthalpy (ΔH < 0) measurable by ITC enable reproducible signal transduction in calorimetric or voltammetric sensor platforms. Furthermore, the chain-length-independent Pb²⁺ affinity (log K₁₁Pb ≈ 4.6) compared with the chain-length-dependent Cd²⁺ affinity creates a selectivity window that can be exploited to discriminate between Cd²⁺ and Pb²⁺ in mixed-metal environmental samples. Immobilization of PC4 on transducer surfaces, as described in patent literature for phytochelatin-based field-effect transistor biosensors, enables real-time heavy metal monitoring in aqueous solutions with detection sensitivity enhanced by PC4's maximal per-ligand binding constant [1].

Phytoremediation Mechanism Studies Requiring Quantification of Cd Detoxification Pathway Activation

In plant and algal systems exposed to sub-lethal cadmium concentrations, PC4 synthesis serves as a temporally distinct biomarker of prolonged or intensified metal stress. The observation that PC4 synthesis onset lags approximately 6 hours behind PC3 induction in L. polyedrum under 18 μmol L⁻¹ Cd²⁺ exposure provides a time-resolved window into the cellular detoxification cascade [1]. Additionally, the concentration-dependent shift from predominant PC4 synthesis (at low Cd) to predominant PC3 synthesis (at high Cd) observed in C. reflexa callus and seedlings indicates that PC4 accumulation specifically tracks moderate, sub-acute cadmium stress rather than acute toxicity [2]. For researchers quantifying phytoremediation efficiency or developing transgenic plants with enhanced metal tolerance, synthetic PC4 standard is essential for accurate LC-MS/MS calibration and for distinguishing PC4-specific responses from total phytochelatin pool measurements that would otherwise obscure these nuanced stress-response dynamics.

In Vitro Metal-Peptide Coordination Chemistry and Spectroscopic Model System Studies

PC4 serves as a structurally defined, chemically homogeneous model compound for investigating metal-thiolate coordination chemistry in a biologically relevant context. Spectroscopic characterization has confirmed that PC4 binds divalent metal ions via coordination of four cysteine sulfur atoms, producing characteristic ligand-to-metal charge transfer (LMCT) bands in the UV-visible spectrum and driving the nonapeptide chain to fold into a reproducible turned conformation detectable by circular dichroism [1]. The well-defined metal binding affinity order (Cd²⁺ > Cu²⁺ > Zn²⁺ > Pb²⁺ > Ni²⁺ > Co²⁺) with confirmed 1:1 stoichiometry provides a calibrated reference system for comparing metal chelation by other thiol-rich peptides or synthetic chelators. Unlike metallothioneins, which exhibit heterogeneous metal binding and dynamic cluster reorganization, PC4's simple, stoichiometric binding mode yields interpretable spectroscopic and thermodynamic data suitable for mechanistic studies of heavy metal toxicity and for validating computational models of metal-peptide interactions.

Heavy Metal Bioremediation Agent Development and Comparative Chelator Screening

The thermodynamic and stoichiometric data for PC4 establish it as a benchmark reference compound for screening and validating novel heavy metal chelators intended for environmental remediation applications. The comprehensive dataset—including affinity constants for six divalent metals, exothermic binding enthalpy, and the chain-length-dependent affinity trend identified via ITC—provides a rigorous comparative framework against which engineered chelators (e.g., synthetic peptides, functionalized polymers, metal-organic frameworks) can be quantitatively assessed. In particular, PC4's demonstrated ability to form polynuclear Cd²⁺ complexes under excess metal conditions, a capacity absent in shorter-chain PC2, makes it a relevant comparator for evaluating chelators designed for high-capacity metal sequestration. The recognition of phytochelatins as key bioremediation tools for microalgae-based heavy metal removal systems further underscores the practical relevance of using purified PC4 as a positive control in chelator efficacy assays targeting cadmium, copper, and lead removal from contaminated water sources [2].

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